

Benchmarking Ripk2-IN-4: A Comparative Guide to Small Molecule RIPK2 Inhibitors

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Compound of Interest

Compound Name: *Ripk2-IN-4*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Ripk2-IN-4** against other prominent small molecule inhibitors of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2). RIPK2 is a critical transducer in the innate immune system, primarily mediating inflammatory signals from the intracellular pattern recognition receptors NOD1 and NOD2.^{[1][2]} Its central role in activating pro-inflammatory pathways like NF- κ B and MAPK has made it a compelling therapeutic target for a range of autoinflammatory diseases, including Crohn's disease and sarcoidosis.^[1] This document summarizes key performance data, details relevant experimental methodologies, and visualizes the complex biological and experimental frameworks involved.

Data Presentation: Inhibitor Potency Comparison

The following table summarizes the in vitro biochemical potency (IC50) of **Ripk2-IN-4** and other selected small molecule RIPK2 inhibitors. Lower IC50 values indicate higher potency.

| Inhibitor | Type | Target | IC50 (nM) | Reference(s) |
|-----------------------------|---------------|--------------|-----------|--------------|
| Ripk2-IN-4 | Not Specified | RIPK2 | 5 | [3] |
| Compound 10w | Type I | RIPK2 | 0.6 | [4] |
| RIPK-IN-4 | Type I | RIPK2 | 3 | [5] |
| GSK2983559 (active form) | Type I | RIPK2 | 5 | [6] |
| Compound 14 | Type I | RIPK2 | 5.1 | [7] |
| Ponatinib | Type II | Multi-kinase | 6.7 | [6] |
| CSLP37 | Type I (PPI) | RIPK2-XIAP | 6.8 | [8] |
| Regorafenib | Type II | Multi-kinase | 41 | [6] |
| Gefitinib | Type I | EGFR/RIPK2 | 51 | [6] |
| Sorafenib | Type II | Multi-kinase | 75 | [6] |
| WEHI-345 | Type I | RIPK2 | 130 | [6] |
| Adezmapimod (SB-203580) | Type I | p38/RIPK2 | 251 | [6] |

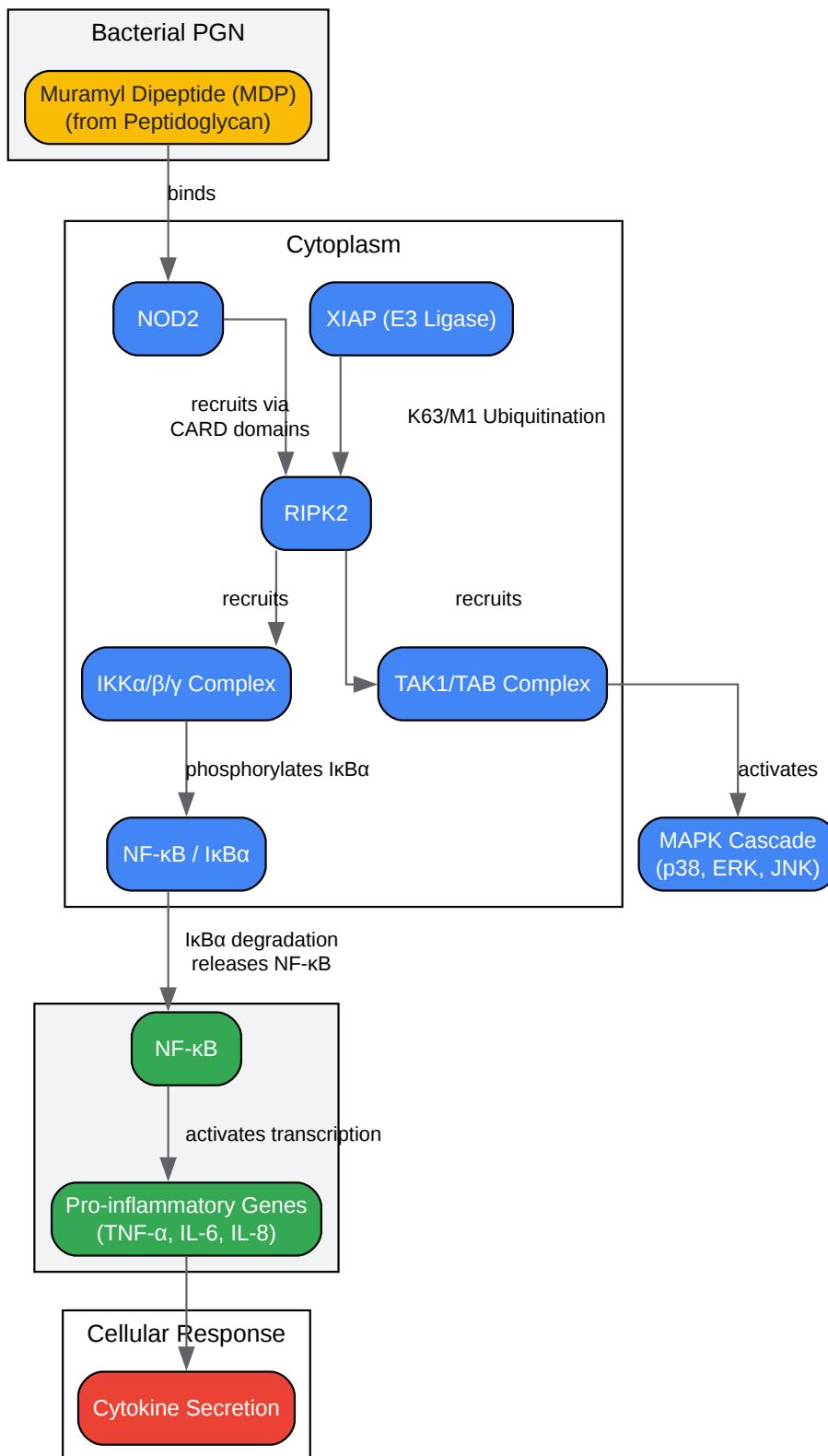
Note: Inhibitor "types" are classified based on their binding mode to the kinase domain. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to the inactive "DFG-out" conformation.[1][9] Some inhibitors also function by disrupting protein-protein interactions (PPI), such as the crucial binding between RIPK2 and XIAP.[8][10]

Signaling Pathways and Experimental Workflows

RIPK2 Signaling Pathway

RIPK2 is a central adaptor protein downstream of the bacterial peptidoglycan sensors NOD1 and NOD2.[11] Upon ligand binding, NOD receptors recruit RIPK2 through homotypic CARD-CARD interactions.[1][7] This proximity induces RIPK2 ubiquitination by E3 ligases, including XIAP, which creates a scaffold to recruit downstream kinases like TAK1 and the IKK complex.

[1][11] This cascade culminates in the activation of MAPK and NF- κ B signaling, leading to the transcription and secretion of pro-inflammatory cytokines and chemokines.[2]



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Caption: The NOD2-RIPK2 signaling cascade leading to inflammatory gene expression.

Experimental Protocols

The benchmarking of RIPK2 inhibitors relies on a combination of biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified RIPK2.

Methodology (Transcreener® ADP² Assay Example): This assay quantifies RIPK2 kinase activity by directly measuring the amount of ADP produced during the phosphorylation reaction. [12]

- Reaction Setup: A reaction mixture is prepared containing purified recombinant RIPK2 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP in a buffered solution.
- Inhibitor Addition: Test compounds, such as **Ripk2-IN-4**, are added to the reaction wells at varying concentrations. A control with no inhibitor (DMSO vehicle) is included.
- Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated for a defined period (e.g., 60 minutes) at room temperature to allow for enzymatic turnover.
- Detection: An ADP detection mixture, containing an ADP-specific antibody and a fluorescent tracer, is added. The ADP produced by RIPK2 competes with the tracer for antibody binding, causing a change in the fluorescence signal (e.g., fluorescence polarization). [12]
- Data Analysis: The signal is read on a plate reader. The concentration of inhibitor that reduces enzyme activity by 50% (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Cytokine Release Assay

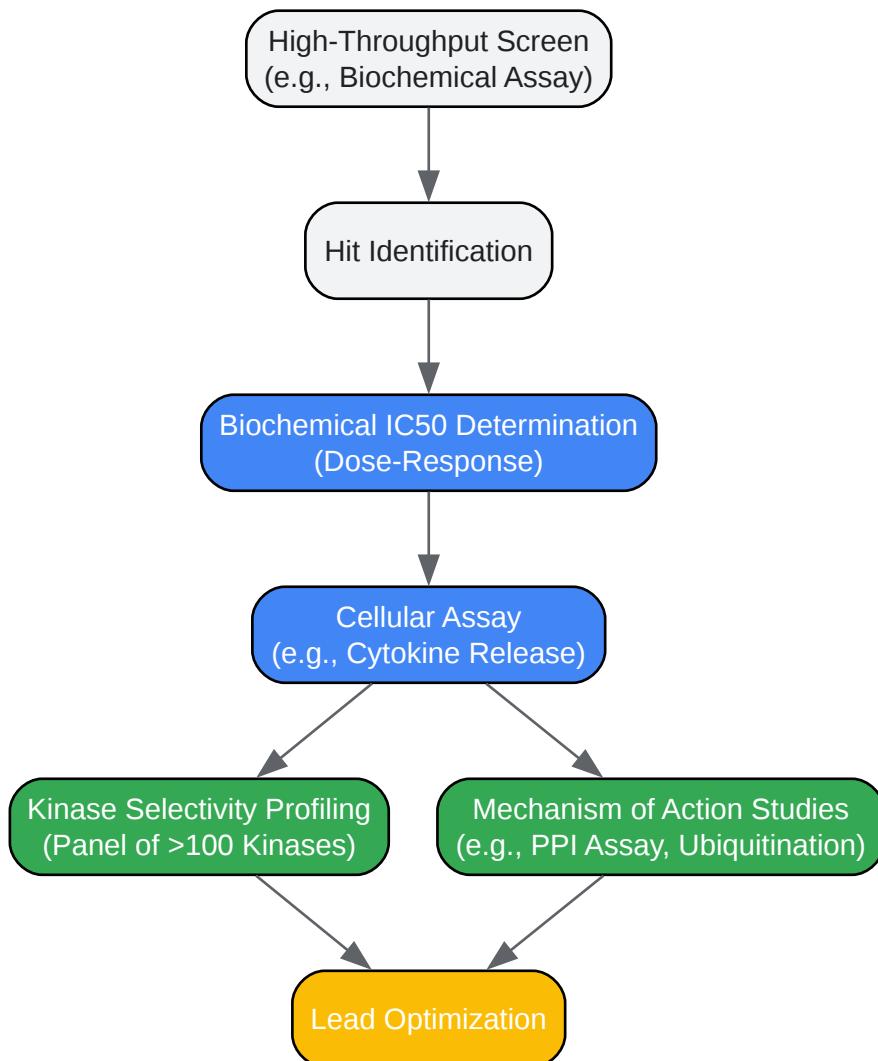
Objective: To measure the ability of an inhibitor to block RIPK2-mediated signaling in a cellular context.

Methodology (MDP-Stimulated TNF- α Secretion Example): This assay assesses the functional consequence of RIPK2 inhibition by measuring the downstream production of inflammatory cytokines.[\[4\]](#)[\[7\]](#)

- Cell Culture: An appropriate cell line (e.g., human THP-1 monocytes, mouse RAW264.7 macrophages, or primary PBMCs) is cultured in multi-well plates.[\[4\]](#)[\[6\]](#)[\[13\]](#)
- Inhibitor Pre-treatment: Cells are pre-incubated with serially diluted concentrations of the test inhibitor for 1-2 hours.
- Stimulation: Cells are then stimulated with a NOD2 ligand, typically Muramyl Dipeptide (MDP), to activate the RIPK2 pathway. Unstimulated and vehicle-treated controls are included.
- Incubation: The plates are incubated for 4-24 hours to allow for cytokine production and secretion into the supernatant.
- Quantification: The cell culture supernatant is collected, and the concentration of a specific cytokine (e.g., TNF- α , IL-8, or IL-6) is quantified using a standard method like ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF.
- Data Analysis: The cellular IC50 value is determined by calculating the inhibitor concentration required to reduce MDP-stimulated cytokine secretion by 50%.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing a novel RIPK2 inhibitor follows a logical progression from high-throughput screening to in-depth cellular and mechanistic analysis.



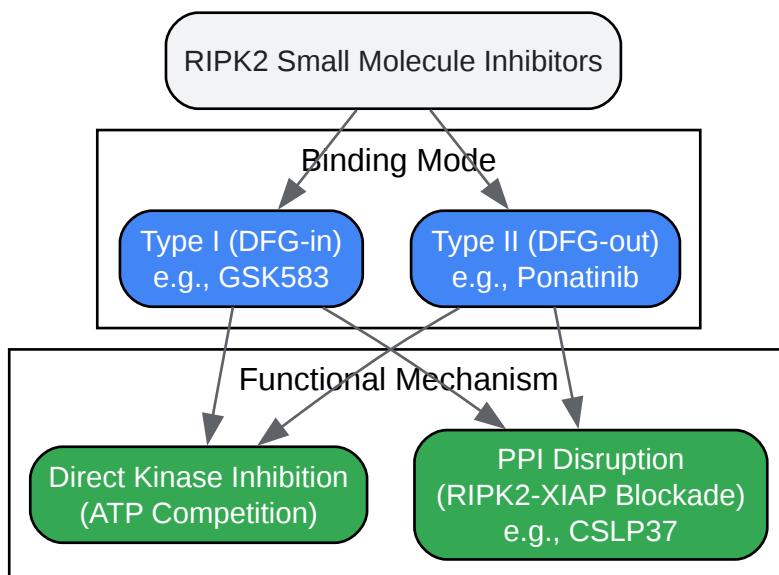
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Caption: A typical workflow for the discovery and validation of RIPK2 inhibitors.

Inhibitor Classification and Mechanism of Action

While many compounds are identified as ATP-competitive kinase inhibitors, recent studies have revealed a more nuanced mechanism for RIPK2 modulation. The kinase activity of RIPK2 may be dispensable for its signaling function; instead, its role as a scaffold for ubiquitination and protein-protein interactions (PPIs) is critical.[10][14]

Many potent "kinase inhibitors" actually function by inducing a conformational change in the ATP-binding pocket that allosterically disrupts the essential interaction between RIPK2 and the E3 ligase XIAP, thereby preventing RIPK2 ubiquitination and downstream signaling.[1][10][14]



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Caption: Classification of RIPK2 inhibitors by binding mode and functional mechanism.

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